PR1 leukemia peptide vaccine

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOACUGNMTZAEJZ-GXLXRQKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N11O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182253-77-6 | |

| Record name | PR1 leukemia peptide vaccine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR1 leukemia peptide vaccine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The PR1 Peptide: A Technical Guide to its Origin, Discovery, and Therapeutic Targeting in Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the PR1 peptide, a significant leukemia-associated antigen, from its molecular origins to its application in clinical immunotherapy for myeloid malignancies. We will delve into the scientific underpinnings of its discovery, the methodologies for its study, and the clinical data that underscore its therapeutic potential.

The Molecular Genesis of a Tumor Antigen: The Origin of PR1

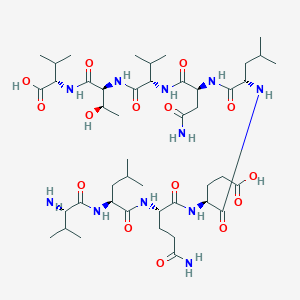

The story of the PR1 peptide is rooted in the biology of myeloid cells and the quest for tumor-specific targets in hematological cancers. PR1 is a nine-amino-acid peptide with the sequence VLQELNVTV[1]. Its significance as a leukemia-associated antigen stems from its origin from two proteins that are highly expressed in myeloid lineage cells: Proteinase 3 (P3) and Neutrophil Elastase (NE) [2][3][4][5].

These serine proteases are primarily located within the azurophil granules of neutrophils[3][4][6]. In healthy myeloid cells, their expression and localization are tightly regulated. However, in myeloid leukemia, such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), these proteins are often overexpressed and aberrantly localized, leading to increased presentation of their derived peptides on the cell surface[3][4][7]. This overexpression is a key factor that allows the immune system to distinguish malignant cells from their healthy counterparts.

The PR1 peptide is specifically presented by the Human Leukocyte Antigen (HLA)-A2 molecule, an HLA class I molecule found in a significant portion of the human population[2][8][9]. This HLA-A2 restriction is a critical aspect of its recognition by the immune system, as it is the complex of PR1 and HLA-A2 on the leukemia cell surface that is recognized by specific cytotoxic T lymphocytes (CTLs)[1][2].

The aberrant expression of P3 in leukemia has been shown to play a role in the disease's progression by inhibiting T-cell proliferation, highlighting its dual role as both a source of a tumor antigen and a potential mediator of immune evasion[7]. Furthermore, studies have shown that P3 can influence myeloid differentiation, and its depletion can promote the differentiation of leukemic blasts into functional neutrophils, suggesting it as a therapeutic target beyond its role as a source of PR1[10].

The Discovery and Validation of PR1 as a Leukemia-Associated Antigen

The identification of PR1 as an immunogenic peptide in myeloid leukemia was a pivotal step in the development of targeted immunotherapies. The discovery process involved a combination of immunological and biochemical techniques aimed at identifying peptides presented by leukemia cells that could elicit a T-cell response.

Initial Identification and Immunogenicity Screening

The initial search for leukemia-associated antigens focused on identifying peptides that could be recognized by CTLs capable of killing leukemia cells. This involved screening peptide libraries derived from proteins known to be overexpressed in myeloid leukemia. The PR1 peptide was identified as a potent stimulator of CTL responses against CML and AML cells[1][2].

The immunogenicity of PR1 was confirmed through in vitro studies demonstrating that CTLs stimulated with the PR1 peptide could specifically lyse HLA-A2 positive leukemia cells[2][8]. This specificity was crucial, as it indicated that PR1-specific CTLs could potentially target and eliminate leukemia cells while sparing healthy tissues that do not present the PR1/HLA-A2 complex at high levels.

Elution and Mass Spectrometry Confirmation

A definitive confirmation of PR1's presentation on the surface of leukemia cells came from peptide elution studies. This technique involves the purification of HLA-peptide complexes from the surface of leukemia cells and the subsequent identification of the bound peptides using mass spectrometry. This direct evidence solidified the status of PR1 as a naturally processed and presented leukemia-associated antigen[6][11].

The Immune Response to PR1: A Double-Edged Sword

The interaction between PR1-specific CTLs and leukemia cells is a dynamic process that can lead to either tumor rejection or immune escape. Understanding this interplay is critical for designing effective immunotherapies.

The PR1-Specific Cytotoxic T Lymphocyte (CTL) Response

In healthy individuals, PR1-specific CTLs are present at a very low frequency[2]. However, in patients with CML and AML, the precursor frequency of these CTLs is often elevated, suggesting a naturally occurring immune response to the leukemia[2]. The presence of PR1-specific CTLs has been correlated with cytogenetic and molecular remission in CML patients treated with interferon-α or allogeneic stem cell transplantation, further underscoring their anti-leukemic activity[2].

The avidity of the T-cell receptor (TCR) on CTLs for the PR1/HLA-A2 complex is a key determinant of their effector function. High-avidity CTLs are more effective at killing leukemia cells compared to their low-avidity counterparts[1].

Mechanisms of Immune Evasion by Leukemia Cells

Despite the presence of an anti-leukemia immune response, myeloid leukemia can progress. One of the key mechanisms of immune escape is the selective deletion of high-avidity PR1-specific T cells. Leukemia cells that overexpress proteinase 3 can induce apoptosis in these high-avidity CTLs, leading to a state of immune tolerance[1][7]. This leaves behind a population of less effective, low-avidity CTLs that are unable to control the disease[1].

Therapeutic Targeting of PR1 in Myeloid Leukemia

The discovery of PR1 as a leukemia-associated antigen has paved the way for the development of several immunotherapeutic strategies aimed at boosting the anti-leukemia immune response.

The PR1 Peptide Vaccine

The most extensively studied approach for targeting PR1 is peptide vaccination. The PR1 vaccine consists of the synthetic PR1 peptide, often administered with an adjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response[2].

Phase I and II clinical trials have been conducted to evaluate the safety, immunogenicity, and clinical activity of the PR1 vaccine in patients with AML, CML, and myelodysplastic syndrome (MDS)[2][5][9][12][13][14][15][16].

| Clinical Trial Phase | Patient Population | Key Findings | References |

| Phase I/II | 66 HLA-A2+ patients with AML (42), CML (13), or MDS (11) | The vaccine was well-tolerated with mainly low-grade injection site reactions. Immune responses (≥ 2-fold increase in PR1-specific CTLs) were observed in 53% of patients. Objective clinical responses were seen in 24% of evaluable patients with active disease and correlated with an immune response. | [2][12][13][14][15][16] |

| Long-term follow-up | CML patients | A multi-peptide vaccine including PR1 and BCR-ABL peptides led to major and complete molecular responses in a subset of patients, with responses sustained over a 7-year follow-up period. |

These trials have demonstrated that the PR1 peptide vaccine can induce specific immunity that correlates with clinical responses, including molecular remission in some patients[2][12][13][14][16]. The safety profile has been favorable, with no evidence of inducing autoimmune vasculitis, a theoretical concern given that P3 is an autoantigen in granulomatosis with polyangiitis[4][7].

Adoptive T-Cell Therapy and Other Novel Approaches

Beyond peptide vaccines, other strategies to target PR1 are in preclinical development. These include:

-

Adoptive transfer of PR1-specific CTLs: This involves isolating and expanding PR1-specific T cells in the laboratory and then infusing them back into the patient[3][4].

-

T-cell receptor (TCR)-like monoclonal antibodies: These antibodies are designed to recognize the PR1/HLA-A2 complex on leukemia cells and can be used to directly target these cells or to deliver cytotoxic agents[3][4][17].

-

Chimeric Antigen Receptor (CAR) T-cells: Engineering T-cells to express a CAR that recognizes the PR1/HLA-A2 complex is another promising approach to enhance the anti-leukemia immune response[3][4].

These novel therapies hold the potential to overcome some of the limitations of peptide vaccines, particularly in patients with a high tumor burden or an immunosuppressive tumor microenvironment[3].

Methodologies for Studying the PR1 Response

The investigation of the PR1 peptide and the immune response it elicits relies on a set of specialized laboratory techniques.

Workflow for PR1 Peptide Vaccine Development and Monitoring

The development and clinical application of a PR1-based vaccine involve a series of interconnected steps, from initial antigen discovery to long-term patient monitoring.

Caption: Workflow for PR1 vaccine development.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay to Validate PR1-Specific CTLs

This protocol outlines a standard chromium-51 (⁵¹Cr) release assay to measure the ability of PR1-specific CTLs to lyse target cells.

-

Target Cell Preparation:

-

Culture an HLA-A2 positive leukemia cell line (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides).

-

Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Wash the cells extensively to remove unincorporated ⁵¹Cr.

-

Pulse one set of labeled target cells with the PR1 peptide (e.g., 10 µg/mL) for 1 hour at 37°C. Use an irrelevant HLA-A2 binding peptide as a negative control on another set of cells.

-

-

Effector Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive healthy donor or a patient.

-

Stimulate the PBMCs with the PR1 peptide in the presence of interleukin-2 (IL-2) for 7-10 days to expand the population of PR1-specific CTLs.

-

-

Co-culture and Lysis Measurement:

-

Co-culture the ⁵¹Cr-labeled target cells (with and without PR1 peptide) with the expanded effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Incubate the co-culture for 4-6 hours at 37°C.

-

Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release is the amount of ⁵¹Cr released from target cells incubated with media alone.

-

Maximum release is the amount of ⁵¹Cr released from target cells lysed with a detergent.

-

Signaling Pathway: PR1 Peptide Presentation and CTL Recognition

The presentation of the PR1 peptide and its recognition by a specific CTL is a multi-step process involving antigen processing and presentation by the leukemia cell and TCR engagement on the T cell.

Caption: PR1 presentation and CTL recognition pathway.

Future Directions and Challenges

While the targeting of PR1 has shown promise, several challenges remain. The immunosuppressive tumor microenvironment in advanced leukemia can hinder the efficacy of vaccines and adoptive T-cell therapies. Strategies to overcome this, such as combination therapies with checkpoint inhibitors, are being explored.

Furthermore, the heterogeneity of myeloid leukemia means that not all leukemia cells may express PR1, potentially leading to immune escape and relapse. The development of multi-antigen vaccines that target other leukemia-associated antigens, such as WT1, in addition to PR1, may provide a more comprehensive and durable anti-leukemia immune response[2][16].

The continued development of more potent and targeted immunotherapies, including TCR-like antibodies and CAR T-cells, holds the potential to further improve outcomes for patients with myeloid leukemia.

References

-

Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697–704. [Link]

-

Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]

-

Schneble, E. M., Shnitsar, I., Shrestha, P., de la Luz Garcia-Hernandez, M., ... & Molldrem, J. J. (2019). Membrane-Associated Proteinase 3 on Granulocytes and Acute Myeloid Leukemia Inhibits T Cell Proliferation. The Journal of Immunology, 203(12), 3239-3249. [Link]

-

Sergeeva, A., Alatrash, G., & Molldrem, J. J. (2015). Novel myeloperoxidase-derived HLA-A2 restricted peptides as therapeutic targets against myeloid leukemia. Oncoimmunology, 4(12), e1052261. [Link]

-

Alatrash, G., & Molldrem, J. J. (2017). Targeting PR1 in myeloid leukemia. Oncotarget, 8(3), 3737–3738. [Link]

-

Qazilbash, M. H., Wieder, E., Rios, R., Thall, P. F., Wang, X. N., Lu, S., ... & Molldrem, J. J. (2007). PR1 peptide vaccination for patients with myeloid leukemias. Journal of Clinical Oncology, 25(18_suppl), 2521-2521. [Link]

-

Alatrash, G., & Molldrem, J. J. (2017). Targeting PR1 in myeloid leukemia. Oncotarget, 8(3), 3737–3738. [Link]

-

Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. eScholarship.org. [Link]

-

Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697–704. [Link]

-

Li, Y., Liu, Y., Zhang, Y., Li, Y., Zhang, Y., Liu, Y., ... & Zhang, Y. (2024). Proteinase 3 depletion attenuates leukemia by promoting myeloid differentiation. Journal of Experimental & Clinical Cancer Research, 43(1), 101. [Link]

-

Alatrash, G., et al. (2011). A Novel HLA-A2 Restricted Peptide Derived From Cathepsin G Is An Effective Immunotherapeutic Target for Myeloid Leukemia. Blood, 118(21), 98. [Link]

-

Johnston, J. B., & Navaratnam, S. (2001). Proteinase-3, a serine protease which mediates doxorubicin-induced apoptosis in the HL-60 leukemia cell line, is downregulated in its doxorubicin-resistant variant. Leukemia Research, 25(10), 881-889. [Link]

-

Toghi Eshghi, S., et al. (2019). Stabilizing the Proteomes of Acute Myeloid Leukemia Cells: Implications for Cancer Proteomics. Clinical Proteomics, 16, 26. [Link]

-

Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. MD Anderson Cancer Center. [Link]

-

Molldrem, J. J., Lee, P. P., Wang, C., Felio, K., Kant, S., Wieder, E., ... & Davis, M. M. (2003). Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells. The Journal of Clinical Investigation, 111(5), 639–647. [Link]

-

Clark, R. E., Dodi, I. A., & Madrigal, J. A. (2001). Direct evidence that leukemic cells present HLA-associated immunogenic peptides derived from the BCR-ABL b3a2 fusion protein. Blood, 98(10), 2887-2893. [Link]

-

Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]

-

Tveita, A. A., et al. (2019). Proteomic Studies of Primary Acute Myeloid Leukemia Cells Derived from Patients Before and during Disease-Stabilizing Treatment Based on All-Trans Retinoic Acid and Valproic Acid. Cancers, 11(12), 1958. [Link]

-

Greiner, J., et al. (2011). Identification of HLA-A2 restricted T-cell epitopes within the conserved region of the immunoglobulin G heavy-chain in patients with multiple myeloma. Journal of Translational Medicine, 9, 189. [Link]

-

Alatrash, G., et al. (2016). Targeting the Leukemia Antigen PR1 with Immunotherapy for the Treatment of Multiple Myeloma. Clinical Cancer Research, 22(19), 4903-4912. [Link]

-

Ebrahimi, M., et al. (2022). The long-term outcome and efficacy of PR1/BCR-ABL multipeptides vaccination in chronic myeloid leukemia: results of a 7-year longitudinal investigation. Iranian Journal of Blood and Cancer, 14(4), 84-94. [Link]

-

National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. [Link]

-

Patsnap. (n.d.). PR1 peptide vaccine (The University of Texas MD Anderson Cancer Center). Synapse. [Link]

Sources

- 1. Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Targeting PR1 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Membrane-Associated Proteinase 3 on Granulocytes and Acute Myeloid Leukemia Inhibits T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel myeloperoxidase-derived HLA-A2 restricted peptides as therapeutic targets against myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Proteinase 3 depletion attenuates leukemia by promoting myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Research Portal [scholarship.miami.edu]

- 13. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies [escholarship.org]

- 14. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

The PR1 Peptide: A Technical Guide to a Potent Anti-Leukemia Immunotherapeutic Target

This guide provides an in-depth exploration of the PR1 peptide, a key target in the immunotherapy of myeloid leukemias. We will delve into the molecular mechanisms underpinning its ability to induce a potent anti-leukemia immune response, detail the methodologies to study this phenomenon, and discuss the clinical landscape and future directions of PR1-based therapies. This document is intended for researchers, clinicians, and professionals in drug development with a foundational understanding of immunology and oncology.

Introduction: The Promise of a Leukemia-Specific Antigen

The quest for tumor-specific antigens that can be targeted by the immune system with minimal off-tumor effects is a central goal in cancer immunotherapy. In the context of myeloid malignancies such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), the PR1 peptide has emerged as a compelling candidate.[1]

PR1 is a nine-amino-acid peptide (VLQELNVTV) derived from the proteolytic cleavage of two myeloid-specific serine proteases: Proteinase 3 (P3) and Neutrophil Elastase (NE).[1][2] These proteins are abundantly expressed in the azurophilic granules of neutrophils and are significantly overexpressed in myeloid leukemia cells.[3] This differential expression forms the basis of PR1's tumor specificity. When presented on the cell surface by the Human Leukocyte Antigen (HLA)-A2 molecule, the PR1 peptide acts as a beacon, marking leukemia cells for destruction by the immune system.[1]

This guide will dissect the intricate mechanisms by which PR1-specific cytotoxic T lymphocytes (CTLs) are generated and execute their anti-leukemic functions, the experimental tools used to interrogate these processes, and the clinical translation of this knowledge.

The Molecular Ballet: Mechanism of PR1-Induced Anti-Leukemia Immunity

The journey from the intracellular generation of the PR1 peptide to the elimination of a leukemia cell is a multi-step process involving antigen processing and presentation, T-cell recognition, and the deployment of cytotoxic effector functions.

Antigen Processing and Presentation: Setting the Stage

The generation and presentation of the PR1 peptide on the surface of leukemia cells is a critical first step for immune recognition.

-

Source Proteins: Proteinase 3 (also known as myeloblastin) and Neutrophil Elastase are the parent proteins of PR1.[4] Their overexpression in myeloid leukemia cells leads to an increased intracellular pool of these proteins.

-

Proteasomal Degradation: Like most intracellular proteins destined for MHC class I presentation, P3 and NE are processed by the proteasome, a multi-catalytic protease complex within the cytoplasm. This process generates a variety of peptide fragments, including PR1.

-

TAP Transport and MHC Loading: The resulting peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, peptides with the appropriate length and anchor residues, such as PR1, bind to newly synthesized HLA-A2 molecules. This peptide-MHC complex is then transported to the cell surface.

The overexpression of P3 and NE in leukemia cells results in a higher density of PR1/HLA-A2 complexes on the cell surface compared to normal hematopoietic cells, creating a therapeutic window for targeted immunotherapy.

T-Cell Recognition and Activation: The Spark of the Immune Response

The presentation of the PR1/HLA-A2 complex on the surface of a leukemia cell can be recognized by a specific T-cell receptor (TCR) on a CD8+ cytotoxic T lymphocyte. This recognition event initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector CTLs.

The TCR does not signal on its own but is part of a larger complex that includes the CD3 molecules (CD3γ, CD3δ, CD3ε) and the ζ-chains.[5] Upon TCR engagement with the PR1/HLA-A2 complex, a signaling cascade is initiated:[6][7]

-

Initiation: The binding of the TCR to the pMHC complex brings the CD8 co-receptor into proximity, which binds to a non-polymorphic region of the MHC class I molecule. This dual engagement leads to the activation of Src-family kinases, such as Lck, which phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains.[8]

-

Signal Amplification: Phosphorylated ITAMs serve as docking sites for ZAP-70, another tyrosine kinase, which is then activated by Lck. Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the formation of a multi-protein signaling complex.

-

Downstream Pathways: This signaling hub activates several key downstream pathways:[5][9]

-

PLCγ-Ca2+-NFAT Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes crucial for T-cell activation, such as IL-2.

-

PKC-NF-κB Pathway: DAG activates Protein Kinase C (PKC), which in turn activates the IKK complex, leading to the activation of the transcription factor NF-κB.

-

Ras-MAPK Pathway: The signaling complex also activates the Ras-MAPK pathway, leading to the activation of the transcription factor AP-1.

-

Together, NFAT, NF-κB, and AP-1 drive the transcriptional program of T-cell activation, leading to cytokine production (e.g., IFN-γ, TNF-α), proliferation, and the development of cytotoxic effector functions.

Cytotoxic Effector Mechanisms: The Kill Shot

Once activated, PR1-specific CTLs employ two primary mechanisms to eliminate leukemia cells: the granule exocytosis pathway and the Fas-FasL pathway.[10][11]

This is the major mechanism of CTL-mediated killing.[11] Upon forming a tight immunological synapse with the target leukemia cell, the CTL releases the contents of its cytotoxic granules. These granules contain:

-

Perforin: A pore-forming protein that polymerizes in the target cell membrane, creating channels.[12]

-

Granzymes: A family of serine proteases that enter the target cell through the perforin pores.[13] Granzyme B is a key member that initiates a caspase cascade, leading to apoptosis (programmed cell death) of the leukemia cell.[14]

Activated CTLs can also express Fas Ligand (FasL) on their surface.[15] When this interacts with the Fas receptor (also known as CD95) on the surface of some leukemia cells, it triggers a death-inducing signaling complex (DISC) formation within the target cell.[16][17] This leads to the activation of caspase-8 and the subsequent execution of apoptosis.[18]

Methodologies for Studying PR1-Induced Immunity

A variety of in vitro and in vivo techniques are employed to investigate the efficacy of PR1-targeted immunotherapies.

In Vitro Generation of PR1-Specific CTLs

To study the function of PR1-specific CTLs, they are often generated and expanded in the laboratory.

Protocol: In Vitro Generation of PR1-Specific CTLs

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Obtain PBMCs from an HLA-A2 positive healthy donor or a leukemia patient through density gradient centrifugation.

-

Generate Dendritic Cells (DCs): Culture monocytes from the PBMCs in the presence of GM-CSF and IL-4 to differentiate them into immature DCs. Mature the DCs with a cocktail of cytokines (e.g., TNF-α, IL-1β, IL-6) and Toll-like receptor agonists.

-

Peptide Pulsing: Pulse the mature DCs with the PR1 peptide.

-

Co-culture: Co-culture the PR1-pulsed DCs with autologous CD8+ T cells.

-

Expansion: Supplement the culture with IL-2 and IL-7 to promote the expansion of PR1-specific CTLs.

-

Restimulation: Periodically restimulate the T cells with PR1-pulsed DCs or other antigen-presenting cells to further expand the specific population.

Identification and Quantification of PR1-Specific CTLs

Protocol: PR1/HLA-A2 Tetramer Staining

This technique allows for the direct visualization and quantification of T cells that are specific for the PR1 peptide.[19][20]

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or cultured T cells.

-

Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-conjugated PR1/HLA-A2 tetramer. Tetramers are complexes of four biotinylated PR1/HLA-A2 monomers bound to a streptavidin-fluorochrome conjugate.

-

Surface Marker Staining: Co-stain the cells with fluorescently labeled antibodies against T-cell surface markers, such as CD3 and CD8.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are positive for the PR1/HLA-A2 tetramer.[21][22][23]

Functional Assays for PR1-Specific CTLs

This assay measures the production of IFN-γ, a key cytokine produced by activated CTLs.[4][24][25][26][27]

Protocol: Intracellular IFN-γ Staining

-

Stimulation: Stimulate PR1-specific CTLs with PR1 peptide-pulsed target cells or with phorbol 12-myristate 13-acetate (PMA) and ionomycin as a positive control. Include a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.

-

Surface Staining: Stain the cells for surface markers like CD3 and CD8.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize the cell membrane with a detergent-based buffer.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of IFN-γ-producing CD8+ T cells.

This classic assay measures the cytotoxic activity of CTLs by quantifying the release of a radioactive isotope from lysed target cells.[28][29][30][31][32]

Protocol: 51Cr Release Assay

-

Target Cell Labeling: Label leukemia target cells with 51Cr.

-

Co-culture: Co-culture the 51Cr-labeled target cells with PR1-specific CTLs at various effector-to-target (E:T) ratios.

-

Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).

-

Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the released 51Cr from lysed cells.

-

Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: Radioactivity in the supernatant of the co-culture.

-

Spontaneous Release: Radioactivity in the supernatant of target cells incubated with media alone.

-

Maximum Release: Radioactivity in the supernatant of target cells lysed with detergent.

-

Clinical Landscape and Challenges

The promising preclinical data for PR1-targeted immunotherapy has led to its evaluation in clinical trials.

PR1 Peptide Vaccine

A phase I/II clinical trial of a PR1 peptide vaccine in patients with AML, CML, and Myelodysplastic Syndromes (MDS) has been conducted.[2] The vaccine was found to be safe and capable of inducing a PR1-specific immune response in a significant proportion of patients.[33] Clinical responses, including complete remissions, were observed, particularly in patients with a low disease burden.

Table 1: Summary of a Phase I/II PR1 Peptide Vaccine Trial

| Parameter | Result |

| Number of Patients | 66 |

| Malignancies | AML, CML, MDS |

| Immune Response Rate | 53% |

| Clinical Response Rate | 24% in patients with active disease |

| Safety Profile | Minimal toxicity, primarily grade 1-2 injection site reactions |

Data from Qazilbash et al. (2004) and Rezvani et al. (2008).[33][34]

Mechanisms of Resistance and Immune Evasion

Despite the promise of PR1-based therapies, leukemia cells can develop mechanisms to evade the immune response.

-

Downregulation of Antigen Presentation Machinery: Leukemia cells can reduce the expression of HLA-A2 or components of the antigen processing machinery (e.g., TAP), making them invisible to PR1-specific CTLs.[34]

-

Immunosuppressive Tumor Microenvironment: The bone marrow microenvironment in leukemia is often highly immunosuppressive.[3][35][36][37][38][39][40][41][42]

-

Regulatory T cells (Tregs): These cells can suppress the activity of effector T cells.

-

Myeloid-Derived Suppressor Cells (MDSCs): This heterogeneous population of immature myeloid cells can inhibit T-cell function through various mechanisms.

-

Immunosuppressive Cytokines: The production of cytokines like IL-10 and TGF-β can dampen the anti-leukemia immune response.

-

-

T-cell Exhaustion: Chronic exposure to tumor antigens can lead to a state of T-cell exhaustion, characterized by the upregulation of inhibitory receptors like PD-1, CTLA-4, TIM-3, and LAG-3.[43]

-

Fas/FasL-mediated T-cell Apoptosis: Some tumor cells can express FasL, which can induce apoptosis in Fas-expressing T cells, a phenomenon known as "T-cell fratricide."[15][44]

Future Directions and Therapeutic Strategies

Overcoming the challenges of resistance is crucial for improving the efficacy of PR1-based immunotherapies. Several strategies are being explored:

-

Combination Therapies: Combining PR1 peptide vaccines with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), could reinvigorate exhausted T cells and enhance the anti-leukemia immune response.[45][46][47][48]

-

Adoptive Cell Therapy: The infusion of ex vivo expanded, highly avid PR1-specific CTLs or T cells engineered with a PR1-specific T-cell receptor (TCR-T) or chimeric antigen receptor (CAR-T) could provide a more potent and immediate anti-leukemic effect.

-

Targeting the Tumor Microenvironment: Strategies to deplete or reprogram immunosuppressive cells like Tregs and MDSCs, or to block the effects of immunosuppressive cytokines, could create a more favorable environment for PR1-specific CTLs to function.[49][50]

-

Multi-Antigen Vaccines: Combining the PR1 peptide with other leukemia-associated antigens, such as WT1, in a vaccine formulation could broaden the immune response and reduce the risk of immune escape due to antigen loss.[33]

Conclusion

The PR1 peptide represents a highly specific and promising target for the immunotherapy of myeloid leukemias. A deep understanding of the molecular mechanisms governing the induction of PR1-specific immunity, coupled with the development of robust methodologies for its study, has paved the way for clinical translation. While challenges related to immune evasion and the immunosuppressive tumor microenvironment remain, ongoing research into combination therapies and novel cell-based approaches holds the potential to unlock the full therapeutic power of targeting PR1 and improve outcomes for patients with these devastating diseases.

References

-

Bio-protocol. (n.d.). Intracellular Cytokine (INF-gamma) Staining Assay. Retrieved from [Link]

-

Frontiers in Immunology. (2025). Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target. Retrieved from [Link]

-

PubMed. (2024). Immunosuppressive microenvironment in acute myeloid leukemia: overview, therapeutic targets and corresponding strategies. Retrieved from [Link]

-

University of Iowa. (n.d.). Intracellular Cytokine Staining: Number 1 | Flow Cytometry. Carver College of Medicine. Retrieved from [Link]

-

Bio-protocol. (2016). Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition. Retrieved from [Link]

-

Frontiers in Immunology. (2025). Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target. Retrieved from [Link]

-

PubMed. (2024). Immunosuppressive microenvironment in acute myeloid leukemia: overview, therapeutic targets and corresponding strategies. Retrieved from [Link]

-

PubMed. (1992). Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events. Retrieved from [Link]

-

Bitesize Bio. (2025). Chromium Release Assay: The Old School Way of Testing Cytotoxic T Cells. Retrieved from [Link]

-

Protocols.io. (n.d.). Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Mononuclear Cells (PBMC). Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Perforin/Granzyme Apoptosis Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Immunosuppressive Cell Subsets and Factors in Myeloid Leukemias. Retrieved from [Link]

-

PubMed. (2004). Apoptotic pathways are selectively activated by granzyme A and/or granzyme B in CTL-mediated target cell lysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of CTL-mediated cytotoxicity. Various pathways, including.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Granzymes: The Molecular Executors of Immune-Mediated Cytotoxicity. Retrieved from [Link]

-

Protocols.io. (n.d.). Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intracellular Targets. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). T cell-mediated cytotoxicity. In Immunobiology: The Immune System in Health and Disease. 5th edition. Retrieved from [Link]

-

MDPI. (n.d.). A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity. Retrieved from [Link]

-

ImmuAware. (n.d.). HLA Class I tetramer staining and flow cytometry protocol. Retrieved from [Link]

-

Rutgers New Jersey Medical School. (n.d.). Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells. Retrieved from [Link]

-

Frontiers. (n.d.). Deciphering the deterministic role of TCR signaling in T cell fate determination. Retrieved from [Link]

-

Cleveland Clinic Lerner Research Institute. (n.d.). "Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Immune escape and immunotherapy of acute myeloid leukemia. Retrieved from [Link]

-

MBL International. (n.d.). Tetramer Staining Guide. Retrieved from [Link]

-

Horizon Discovery. (2024). T-Cell Receptor Signaling: A Delicate Orchestration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). T cell Receptor Signal Transduction in T lymphocytes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Tumor microenvironment as a novel therapeutic target for lymphoid leukemias. Retrieved from [Link]

-

Bio-Rad. (2024). Optimizing Tetramer Staining in Flow Cytometry for Enhanced Cellular Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). T-cell receptor. Retrieved from [Link]

-

American Society of Hematology. (2006). CD7-restricted activation of Fas-mediated apoptosis: a novel therapeutic approach for acute T-cell leukemia. Blood. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). T cell–tumor cell: a fatal interaction?. Retrieved from [Link]

-

MDPI. (n.d.). Mechanisms of Resistance to Anti-PD-1 Immunotherapy in Melanoma and Strategies to Overcome It. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting the Tumor Microenvironment in Acute Myeloid Leukemia: The Future of Immunotherapy and Natural Products. Retrieved from [Link]

-

Oregon Health & Science University. (2018). Targeting the Immune Microenvironment in Acute Myeloid Leukemia: A Focus on T Cell Immunity. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Targeting the tumor microenvironment in chronic lymphocytic leukemia. Retrieved from [Link]

-

Frontiers. (2018). Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development. Retrieved from [Link]

-

ResearchGate. (n.d.). EX527 sensitized rhFasL-induced apoptosis in T leukemia cells. MT-4.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The role of tumor microenvironment in therapeutic resistance. Retrieved from [Link]

-

AJMC. (2018). Overcoming Resistance to Immunotherapy Requires Advanced Strategies. Retrieved from [Link]

-

MDPI. (n.d.). Mechanisms of Resistance and Strategies to Combat Resistance in PD-(L)1 Blockade. Retrieved from [Link]

-

PubMed. (n.d.). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Retrieved from [Link]

-

Frontiers. (n.d.). Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance. Retrieved from [Link]

-

Cellular & Molecular Immunology. (2007). TNF-α Induces Transient Resistance to Fas-Induced Apoptosis in Eosinophilic Acute Myeloid Leukemia. Retrieved from [Link]

-

Frontiers. (n.d.). The Immune Escape Mechanism and Novel Immunotherapeutic Strategies of Leukemia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades. Retrieved from [Link]

-

Frontiers. (n.d.). Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. Retrieved from [Link]

Sources

- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target | Semantic Scholar [semanticscholar.org]

- 4. lerner.ccf.org [lerner.ccf.org]

- 5. T-cell receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]

- 7. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Granzymes: The Molecular Executors of Immune-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptotic pathways are selectively activated by granzyme A and/or granzyme B in CTL-mediated target cell lysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. T cell–tumor cell: a fatal interaction? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Frontiers | Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lubio.ch [lubio.ch]

- 21. eaglebio.com [eaglebio.com]

- 22. blog.mblintl.com [blog.mblintl.com]

- 23. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 26. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]

- 27. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]

- 28. bio-protocol.org [bio-protocol.org]

- 29. bitesizebio.com [bitesizebio.com]

- 30. revvity.com [revvity.com]

- 31. mdpi.com [mdpi.com]

- 32. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 33. Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Immune escape and immunotherapy of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Frontiers | Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target [frontiersin.org]

- 36. Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Immunosuppressive microenvironment in acute myeloid leukemia: overview, therapeutic targets and corresponding strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Immunosuppressive Cell Subsets and Factors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Tumor microenvironment as a novel therapeutic target for lymphoid leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Targeting the Tumor Microenvironment in Acute Myeloid Leukemia: The Future of Immunotherapy and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 41. ohsu.edu [ohsu.edu]

- 42. researchgate.net [researchgate.net]

- 43. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades - PMC [pmc.ncbi.nlm.nih.gov]

- 44. cmi.ustc.edu.cn [cmi.ustc.edu.cn]

- 45. mdpi.com [mdpi.com]

- 46. targetedonc.com [targetedonc.com]

- 47. mdpi.com [mdpi.com]

- 48. Frontiers | Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors [frontiersin.org]

- 49. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 50. frontiersin.org [frontiersin.org]

The Dual Role of Neutrophil Serine Proteases: A Technical Guide to Proteinase 3 and Neutrophil Elastase as Sources of the PR1 Tumor Antigen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil serine proteases (NSPs), primarily proteinase 3 (PR3) and neutrophil elastase (NE), are fundamental components of the innate immune system, essential for host defense against pathogens. Stored in the azurophilic granules of neutrophils, their roles extend beyond simple proteolysis, influencing inflammation, immune modulation, and tissue remodeling. However, in the context of oncology, these same enzymes serve as the parent proteins for the PR1 peptide, an HLA-A*0201-restricted tumor antigen. Overexpressed in myeloid leukemias and available for uptake and cross-presentation by solid tumors, PR3 and NE provide a critical source for this immunogenic epitope, making the PR1/HLA-A2 complex a compelling target for cancer immunotherapy. This guide provides a detailed examination of the biology of PR3 and NE, the cellular mechanisms of PR1 generation and presentation, its immunological significance, and the key experimental methodologies required for its study. We aim to equip researchers, clinicians, and drug development professionals with the foundational knowledge and practical insights necessary to investigate and exploit this important immunotherapeutic pathway.

The Foundational Biology of Proteinase 3 and Neutrophil Elastase

Proteinase 3 (PR3) and Neutrophil Elastase (NE) are members of the chymotrypsin superfamily of serine proteases, characterized by a catalytic triad (His, Asp, Ser) in their active site.[1] Despite sharing 56% sequence identity and significant structural homology, subtle differences in their substrate-binding pockets and surface charge distribution lead to distinct substrate specificities and non-redundant biological functions.[2][3]

Biochemical and Structural Characteristics

Both PR3 and NE are synthesized during the promyelocyte stage of granulocyte development as inactive prepro-proteins that undergo post-translational processing to their mature, active forms before being stored in azurophilic granules.[4] They exhibit broad, elastase-like substrate specificity, preferentially cleaving proteins after small, aliphatic amino acid residues such as valine, alanine, and isoleucine.[5] This activity enables them to degrade a wide array of extracellular matrix components, including elastin, fibronectin, and various collagens, contributing to tissue remodeling during inflammation.[6][7] However, their proteolytic activities are tightly regulated by endogenous inhibitors, primarily serine protease inhibitors (serpins) like alpha-1-antitrypsin, to prevent excessive tissue damage.[8]

| Property | Proteinase 3 (PR3) | Neutrophil Elastase (NE) |

| Alternate Names | Myeloblastin | Human Leukocyte Elastase (HLE) |

| Gene | PRTN3 | ELANE |

| Molecular Weight | ~29 kDa | ~29 kDa |

| Primary Localization | Azurophilic granules, cell surface | Azurophilic granules |

| Substrate Specificity | Prefers Val, Ala, Ile at P1 | Prefers Val, Ala, Ile at P1 |

| Key Endogenous Inhibitor | Alpha-1-antitrypsin | Alpha-1-antitrypsin |

| Pathological Association | ANCA-associated vasculitis, Leukemia | COPD, Cystic Fibrosis, Leukemia |

Synthesis, Trafficking, and Cellular Localization

The journey of PR3 and NE from synthesis to storage is a complex, multi-step process. Following translation in the endoplasmic reticulum, the pro-proteases are trafficked through the Golgi apparatus for sorting into the secretory granule pathway. Studies have shown that the trafficking mechanisms for pro-PR3 and pro-NE differ, potentially explaining their distinct subcellular localizations in mature neutrophils.[9][10] While both are abundant in azurophilic granules, PR3 is also constitutively expressed on the plasma membrane of a subset of resting neutrophils (mPR3), a feature not as prominent for NE.[11][12] This surface expression is significant, as it allows PR3 to interact directly with extracellular substrates and cellular receptors, and it is a key factor in the pathogenesis of autoimmune diseases like ANCA-associated vasculitis.[4][13]

Upon neutrophil activation at sites of inflammation or infection, the contents of azurophilic granules are released into the extracellular space or fused with phagosomes.[6][14] This degranulation process externalizes active PR3 and NE, where they participate in pathogen destruction and modulation of the inflammatory response.[4]

Cross-Presentation: Expanding the Target Landscape to Solid Tumors

A fascinating extension of PR1 immunology is the finding that solid tumors, which do not typically express PR3 or NE, can also become targets for PR1-specific CTLs. [15]Many solid tumors exist within an inflammatory microenvironment characterized by significant neutrophil infiltration. These activated neutrophils release large quantities of PR3 and NE into the tumor milieu. Tumor cells can then internalize these extracellular proteases through receptor-mediated uptake. [16][15][17]Once inside the tumor cell, the exogenous PR3 and NE enter the same antigen processing pathway described above, a process known as cross-presentation. The result is the display of PR1/HLA-A2 complexes on the surface of breast, lung, and other cancer cells, rendering them susceptible to killing by PR1-specific T cells. [15]This mechanism dramatically broadens the potential applicability of PR1-targeted immunotherapies beyond hematologic malignancies.

Immunological Consequences and Therapeutic Targeting

The presentation of PR1 on malignant cells provides a clear target for the adaptive immune system. PR1-specific CTLs are found at low frequencies in healthy individuals but are expanded in patients with myeloid malignancies. [18][19]The presence of these CTLs has been correlated with positive clinical outcomes, including cytogenetic remission in patients with chronic myeloid leukemia (CML) treated with interferon-alpha. [20] This natural anti-leukemia immune response forms the rationale for therapeutic interventions designed to augment and direct this activity.

| Therapy Type | Mechanism of Action | Development Stage | Key Findings |

| PR1 Peptide Vaccine | Subcutaneous injection of PR1 peptide with an adjuvant (GM-CSF) to expand the endogenous pool of PR1-specific CTLs. | Phase I/II Clinical Trials [18][21][22][23] | Safe and well-tolerated. Induces PR1-specific immune responses in >50% of patients. Immune response correlates with objective clinical responses, including complete remissions in AML, CML, and MDS. [24][18][21] |

| TCR-like Antibody | A monoclonal antibody designed to recognize the 3D conformational epitope of the PR1 peptide bound to the HLA-A2 molecule. | Preclinical [25] | Can mediate complement-dependent cytotoxicity (CDC) against PR1-expressing tumor cells. [15] |

| CAR/TCR T-cells | Adoptive cell therapy using T cells genetically engineered to express a Chimeric Antigen Receptor (CAR) or T-cell Receptor (TCR) specific for the PR1/HLA-A2 complex. | Preclinical [25] | Demonstrates the potential for highly specific and potent killing of PR1-positive tumors. |

Essential Methodologies for the Researcher

Investigating the PR1 pathway requires a specific set of laboratory techniques. The protocols described here represent self-validating systems; for instance, the successful isolation of viable neutrophils is a prerequisite for accurately measuring their protease activity.

Protocol: Isolation of Human Neutrophils from Peripheral Blood

Causality: To study neutrophils or their granular contents, they must first be isolated from other blood components. Density gradient centrifugation is the gold standard, separating cells based on their differing buoyant densities. This protocol yields a highly pure and viable neutrophil population, essential for downstream functional assays.

Step-by-Step Methodology: [26][27][28]1. Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin or EDTA). 2. Gradient Preparation: Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep™ or a discontinuous Percoll gradient) in a conical centrifuge tube. It is critical to perform this step slowly to maintain a sharp interface between the blood and the gradient. 3. Centrifugation: Centrifuge the tube at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off. This allows distinct cell layers to form without disruption. 4. Cell Layer Aspiration: After centrifugation, distinct layers will be visible. The top layer is plasma, followed by a mononuclear cell band (lymphocytes, monocytes), the gradient medium, and then the neutrophil band. The pellet at the bottom contains erythrocytes. Carefully aspirate and discard the upper layers. 5. Neutrophil Collection: Using a clean pipette, carefully collect the neutrophil layer and transfer it to a new tube. 6. Erythrocyte Lysis: Neutrophil preparations are often contaminated with red blood cells (RBCs). To remove them, resuspend the cells in a small volume of buffer and add hypotonic RBC lysis buffer for a short period (e.g., 30-60 seconds), followed by restoration of isotonicity with a hypertonic saline solution or wash buffer. 7. Washing and Counting: Wash the purified neutrophils by centrifuging at 350 x g for 10 minutes and resuspending in a suitable buffer (e.g., HBSS). Assess cell purity (>95%) and viability (>95%) using a hemocytometer with Trypan Blue staining or flow cytometry. 8. Resuspension: Resuspend the final neutrophil pellet in the desired buffer for downstream applications.

Protocol: Quantification of PR3 and NE Enzymatic Activity

Causality: To understand the proteolytic potential in a biological sample, it is crucial to measure the enzymatic activity, not just the protein concentration. Fluorogenic peptide substrates are designed to be highly specific for the target protease. Cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is directly proportional to the enzyme's activity.

Step-by-Step Methodology: [29][30][31]1. Sample Preparation: Prepare samples (e.g., cell lysates, sputum supernatant, plasma) in a suitable assay buffer. Note that plasma contains high concentrations of inhibitors, so dilution or specific extraction methods may be required. [29]2. Standard Curve: Prepare a standard curve using known concentrations of purified, active human PR3 or NE. This is essential for converting fluorescence units into absolute activity (e.g., ng/mL or nM). 3. Substrate Selection:

- For PR3 Activity: Use a specific fluorogenic substrate such as Abz-VADnVRDRQ-EDDnp. [30] * For NE Activity: Use a specific fluorogenic substrate such as MeOSuc-AAPV-AMC. [32]4. Assay Setup: In a 96-well microplate, add samples, standards, and buffer blanks.

- Reaction Initiation: Add the specific fluorogenic substrate to all wells to start the enzymatic reaction.

- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).

- Data Analysis: Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve. Subtract the background rate from the blank wells. Plot the standard curve (Vmax vs. concentration) and use it to determine the active protease concentration in the unknown samples.

Protocol: Detection of PR1-Specific CTLs by Tetramer Staining

Causality: Identifying and quantifying rare, antigen-specific T cells within a large population of lymphocytes is a major challenge. MHC tetramer technology overcomes this by creating a stable, high-avidity reagent that can specifically bind to T-cell receptors (TCRs) with the corresponding specificity.

Step-by-Step Methodology: [18][19]1. Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque). 2. Tetramer Staining: Resuspend PBMCs in FACS buffer. Add the phycoerythrin (PE)-conjugated PR1/HLA-A2 tetramer reagent. As a negative control, use an irrelevant peptide/HLA-A2 tetramer. Incubate in the dark at room temperature. 3. Surface Marker Staining: Following tetramer incubation, add a cocktail of fluorescently-conjugated antibodies against cell surface markers, such as CD3 (to identify T cells) and CD8 (to identify the cytotoxic T cell subset). Incubate in the dark on ice. 4. Washing: Wash the cells with FACS buffer to remove unbound tetramers and antibodies. 5. Data Acquisition: Acquire the stained cells on a flow cytometer. Collect a sufficient number of events (e.g., >100,000 CD8+ T cells) to accurately detect rare populations. 6. Data Analysis: Gate on the lymphocyte population, then on CD3+ T cells, and finally on CD8+ T cells. Within the CD8+ gate, create a plot of tetramer fluorescence versus CD8 fluorescence. The population of cells that are double-positive for CD8 and the PR1 tetramer represents the PR1-specific CTLs. Quantify this population as a percentage of total CD8+ T cells.

Conclusion and Future Perspectives

Proteinase 3 and neutrophil elastase are far more than simple digestive enzymes of the innate immune system. Their role as the parent proteins for the PR1 tumor antigen places them at a critical intersection of inflammation, hematopoiesis, and cancer immunology. The overexpression of these proteases in myeloid malignancies and their uptake by solid tumors in inflammatory microenvironments provides a robust source for a shared, immunogenic target. Therapeutic strategies, particularly peptide vaccination, have validated PR1 as a clinically relevant antigen.

Future research will likely focus on several key areas: enhancing the potency and durability of PR1-targeted therapies through combination with checkpoint inhibitors or development of next-generation adoptive cell therapies; investigating the broader repertoire of neutrophil-derived peptides that may serve as tumor antigens; and exploring the therapeutic potential of targeting PR3 and NE directly with specific inhibitors in inflammatory diseases where their activity is pathogenic. [3][32]A deeper understanding of the fundamental biology of these proteases, facilitated by the robust methodologies outlined in this guide, will be paramount to advancing these fields and developing novel treatments for both cancer and inflammatory disease.

References

- Korkmaz, B., Moreau, T., & Gauthier, F. (2008).

-

Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia. [Link]

-

Alatrash, G., et al. (2016). PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia. Cytotherapy. [Link]

-

Niemann, S., et al. (2011). Neutrophil elastase and proteinase 3 trafficking routes in myelomonocytic cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

Niemann, S., et al. (2010). Neutrophil elastase and proteinase 3 trafficking routes in myelomonocytic cells. OSTI.GOV. [Link]

-

Molldrem, J. J., et al. (2003). Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells. Journal of Clinical Investigation. [Link]

-

Kanodia, S., et al. (2010). PR1-Specific T Cells Are Associated with Unmaintained Cytogenetic Remission of Chronic Myelogenous Leukemia After Interferon Withdrawal. PLoS ONE. [Link]

-

Molldrem, J. J., et al. (1997). Cytotoxic T Lymphocytes Specific for a Nonpolymorphic Proteinase 3 Peptide Preferentially Inhibit Chronic Myeloid Leukemia Colony-Forming Units. Blood. [Link]

-

Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami Scholarly Repository. [https://scholarship.miami.edu/esploro/outputs/journalArticle/PR1-Peptide-Vaccine-Induces-Specific-Immunity/991031560341102976]([Link] Immunity/991031560341102976)

-

Korkmaz, B., et al. (2010). Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases. Pharmacological Reviews. [Link]

-

Alatrash, G., & Molldrem, J. J. (2016). Targeting PR1 in myeloid leukemia. ResearchGate. [Link]

-

Qazilbash, M. H., et al. (2016). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. eScholarship, University of California. [Link]

-

Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood. [Link]

-

Sergeeva, A., et al. (2011). Uptake and cross-presentation of the leukemia associated antigens neutrophil elastase (NE) and proteinase-3 (P3) increases susceptibility of solid tumors to PR1-targeted immunotherapy. Cancer Research. [Link]

-

Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]

-

Mihara, K., et al. (2013). Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1). Journal of Biological Chemistry. [Link]

-

De Vry, C. G., et al. (2022). An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells. PLoS ONE. [Link]

-

Korkmaz, B., Moreau, T., & Gauthier, F. (2007). Neutrophil elastase, proteinase 3 and cathepsin G: Physicochemical properties, activity and physiopathological functions. ResearchGate. [Link]

-

Qazilbash, M. H., et al. (2007). PR1 peptide vaccination for patients with myeloid leukemias. Journal of Clinical Oncology. [Link]

-

Marinaccio, L., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. MDPI. [Link]

-

Egesten, A., et al. (2018). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. Frontiers in Immunology. [Link]

-

Hajjar, E., et al. (2010). Structures of human proteinase 3 and neutrophil elastase--so similar yet so different. The FEBS Journal. [Link]

-

Macaulay, M., et al. (2016). P111 Quantification of active proteinase 3 in sputum samples using a novel activity-based immunoassay. Thorax. [Link]

-

Budnjo, A., et al. (2024). Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3. Journal of Chemical Information and Modeling. [Link]

-

Sallenave, J. M., et al. (2021). Neutrophil Elastase and Proteinase 3 Cleavage Sites Are Adjacent to the Polybasic Sequence within the Proteolytic Sensitive Activation Loop of the Spike Protein of SARS-CoV-2. ACS Infectious Diseases. [Link]

-

Newby, P. R., et al. (2019). A specific proteinase 3 activity footprint in α1-antitrypsin deficiency. European Respiratory Journal. [Link]

-

Fletcher, T. S. (2018). Proteinase 3 activity as a biomarker for disease. University of Birmingham Research Archive. [Link]

-

Woolhouse, I. S., et al. (2015). Proteinase 3 activity in sputum from subjects with alpha-1-antitrypsin deficiency and COPD. European Respiratory Journal. [Link]

-

Ribul, M., et al. (2019). ANCA-Associated Vasculitides and Hematologic Malignancies: Lessons from the Past and Future Perspectives. Cells. [Link]

-

National Center for Biotechnology Information. PRTN3 proteinase 3 [Homo sapiens (human)]. NCBI Gene. [Link]

-

Marinaccio, L., et al. (2022). Recent Advances in the Development of Elastase Inhibitors. ResearchGate. [Link]

-

Gupta, A. K., et al. (2008). Neutrophil Isolation Protocol. Journal of Visualized Experiments. [Link]

-

Pillay, J., et al. (2023). Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood. STAR Protocols. [Link]

-

Swamydas, M., & Lionakis, M. S. (2013). ISOLATION OF MOUSE NEUTROPHILS. Current Protocols in Immunology. [Link]

-

Barnes, P. J., et al. (2018). Proteinase 3; a potential target in chronic obstructive pulmonary disease and other chronic inflammatory diseases. Respiratory Research. [Link]

-

JoVE. (2022). Isolation of Neutrophils in Inflammatory Immune Response. YouTube. [Link]

-

Liu, P., et al. (2024). Versatile roles for neutrophil proteinase 3 in hematopoiesis and inflammation. Inflammation Research. [Link]

-

Kuckleburg, C. J., et al. (2012). Neutrophil proteinase 3 (PR3) acts on protease-activated receptor-2 (PAR-2) to enhance vascular endothelial cell barrier function. Journal of Biological Chemistry. [Link]

-

Budnjo, A., et al. (2021). Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding. Protein Expression and Purification. [Link]

-

Gupta, A. K., et al. (2008). Neutrophil Isolation Protocol. ResearchGate. [Link]

-

Liu, P., et al. (2024). Versatile roles for neutrophil proteinase 3 in hematopoiesis and inflammation. PubMed. [Link]

-

Taylor & Francis Online. Myeloblastin – Knowledge and References. Taylor & Francis. [Link]

-

Ma, M. X., et al. (2016). Abstract 4049: Neutrophil elastase induces post-transcriptional increase of surface MHC class I expression on lung cancer cells. Cancer Research. [Link]

-

Sergeeva, A., et al. (2010). Soluble Inflammatory Mediators Proteinase-3 and Neutrophil Elastase Are Targeted by PR1-Specific Immunotherapy After Cellular Uptake and Cross Presentation of PR1 Peptide by Breast Cancer Cells. Blood. [Link]

-

Gujar, S., et al. (2025). Developing a therapeutic elastase that stimulates anti-tumor immunity by selectively killing cancer cells. Cell. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structures of human proteinase 3 and neutrophil elastase--so similar yet so different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]

- 6. Neutrophil elastase, proteinase 3 and cathepsin G: physicochemical properties, activity and physiopathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. A specific proteinase 3 activity footprint in α1-antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutrophil elastase and proteinase 3 trafficking routes in myelomonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neutrophil elastase and proteinase 3 trafficking routes in myelomonocytic cells (Journal Article) | OSTI.GOV [osti.gov]

- 11. ANCA-Associated Vasculitides and Hematologic Malignancies: Lessons from the Past and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteinase 3; a potential target in chronic obstructive pulmonary disease and other chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRTN3 proteinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PR1-Specific T Cells Are Associated with Unmaintained Cytogenetic Remission of Chronic Myelogenous Leukemia After Interferon Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Portal [scholarship.miami.edu]

- 22. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies [escholarship.org]

- 23. ascopubs.org [ascopubs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. thorax.bmj.com [thorax.bmj.com]

- 31. publications.ersnet.org [publications.ersnet.org]

- 32. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Immunogenicity of the PR1 Peptide in Healthy Donors Versus Leukemia Patients

This guide provides a comprehensive technical overview of the immunogenicity of the PR1 peptide, an HLA-A2-restricted nonapeptide derived from proteinase 3 (P3) and neutrophil elastase (NE). It is designed for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and immunotherapy. This document delves into the differential immune responses to PR1 in healthy individuals and patients with myeloid malignancies, offering insights into the underlying mechanisms and providing detailed protocols for the assessment of PR1-specific immunity.

Introduction: The PR1 Peptide as a Leukemia-Associated Antigen

The PR1 peptide is a self-peptide that can be recognized by cytotoxic T lymphocytes (CTLs) on the surface of myeloid leukemia cells when presented by the HLA-A2 molecule.[1] Both P3 and NE, the source proteins of PR1, are serine proteases found in the azurophilic granules of neutrophils.[2] In normal hematopoietic cells, these proteins are sequestered intracellularly. However, in myeloid leukemia cells, such as in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), P3 and NE are often overexpressed and aberrantly localized, leading to the presentation of the PR1 peptide on the cell surface.[2] This makes PR1 a tumor-associated antigen and an attractive target for immunotherapy.[3]

PR1-specific CTLs have been shown to preferentially kill leukemia cells, contributing to cytogenetic remission in some patients.[1][4] This has led to the development of PR1 peptide-based cancer vaccines aimed at stimulating the host's immune system to mount an effective anti-leukemia response.[5][6] Understanding the nuances of PR1 immunogenicity in both healthy and leukemic states is crucial for the successful development and application of such therapies.

The Dichotomy of PR1 Immunogenicity: A Tale of Two Immune Environments

A key aspect of PR1 immunology is the differential response it elicits in healthy individuals compared to patients with leukemia. While PR1-specific T cells can be found in both populations, their frequency, avidity, and functional capacity are markedly different.

PR1-Specific T Cells in Healthy Individuals

In healthy HLA-A2 positive donors, PR1-specific CTLs are present at a very low precursor frequency, typically less than 1 in 200,000 CD8+ cells.[1] However, these low-frequency T cells can be expanded in vitro through stimulation with the PR1 peptide.[7] Importantly, healthy donors harbor both high- and low-avidity PR1-specific T cells.[8] High-avidity T cells are particularly effective at recognizing and killing target cells presenting low densities of the PR1 peptide, a characteristic of many tumor cells. The presence of this high-avidity repertoire in healthy individuals forms the basis for the potential of PR1-based immunotherapies to elicit a potent anti-leukemia response.

Anergic and Deleted: The Fate of PR1-Specific T Cells in Leukemia

In contrast to healthy individuals, the immune landscape in patients with newly diagnosed myeloid leukemia is often characterized by a state of tolerance towards the PR1 antigen. While the frequency of PR1-specific T cells can be higher in leukemia patients (ranging from 0.1% to 3%), these cells are often functionally impaired.[1]